REACTION_SMILES
|
[Br:17][CH2:18][c:19]1[cH:20][cH:21][c:22]([C:25](=[O:26])[OH:27])[cH:23][cH:24]1.[K+:11].[K+:12].[O-:13][C:14]([O-:15])=[O:16].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[SH:1][c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2>>[S:1]([c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2)[CH2:18][c:19]1[cH:20][cH:21][c:22]([C:25](=[O:26])[OH:27])[cH:23][cH:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc(CBr)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(CSc2nc3ccccc3[nH]2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |